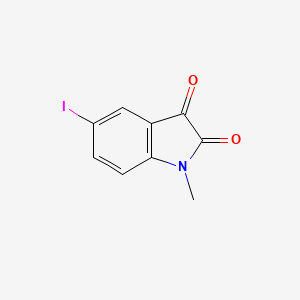

5-Iodo-1-methylindoline-2,3-dione

Description

Structure

2D Structure

Properties

IUPAC Name |

5-iodo-1-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRVCKWJOSBBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Iodo-1-methylindoline-2,3-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes data from structurally related analogs, namely 5-iodoisatin and N-methylisatin, to provide a predictive understanding of its characteristics.

Core Chemical Properties

This compound, also known as 5-Iodo-1-methylisatin, is a halogenated derivative of N-methylisatin. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 76034-84-9 | [1] |

| Molecular Formula | C₉H₆INO₂ | [2] |

| Molecular Weight | 287.05 g/mol | [2] |

| IUPAC Name | 5-iodo-1-methylindole-2,3-dione |

Physical Properties

| Property | 5-Iodoisatin | N-Methylisatin | This compound (Predicted) |

| Melting Point | 276-280 °C (lit.)[3] | 130-133 °C (lit.)[2] | The melting point is expected to be between that of 5-iodoisatin and N-methylisatin. The N-methylation will likely lower the melting point compared to 5-iodoisatin due to the disruption of intermolecular hydrogen bonding. |

| Solubility | Soluble in acetone, acetic acid, and ethanol; insoluble in water.[4] | Insoluble in water.[2] | Solubility is predicted to be similar to its parent compounds, with low solubility in water and better solubility in polar organic solvents. |

| Boiling Point | Data not available | 287.44°C (rough estimate)[5] | A reliable experimental value is not available. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. The following sections provide experimental data for 5-iodoisatin and N-methylisatin to predict the spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 5-Iodoisatin (in DMSO-d₆):

-

δ 11.11 (s, 1H, NH)

-

δ 7.88 (dd, 1H, J=1.8, 8.2Hz, H-6)

-

δ 7.76 (d, 1H, J=1.8Hz, H-4)

-

δ 6.75 (d, 1H, J=8.2 Hz, H-7)[4]

¹³C NMR of 5-Iodoisatin (in DMSO-d₆):

-

δ 183.7 (C-3)

-

δ 159.3 (C-2)

-

δ 150.7 (C-7a)

-

δ 142.0 (C-6)

-

δ 132.9 (C-4)

-

δ 120.4 (C-3a)

-

δ 115.2 (C-7)

-

δ 85.8 (C-5)[4]

¹H NMR of N-Methylisatin (in CDCl₃):

-

δ 7.60-7.54 (m, 2H)

-

δ 7.12-7.08 (m, 1H)

-

δ 6.88 (d, 1H)

-

δ 3.22 (s, 3H)[6]

¹³C NMR of N-Methylisatin (in MeOD):

-

Data for specific shifts is available in the literature, showing characteristic peaks for the carbonyl carbons and the aromatic ring.[7]

Predicted NMR for this compound:

-

¹H NMR: The spectrum is expected to show aromatic protons with chemical shifts influenced by the iodine atom, similar to 5-iodoisatin. A singlet corresponding to the N-methyl group will be present, likely around 3.2 ppm. The NH proton signal will be absent.

-

¹³C NMR: The spectrum will display signals for the two carbonyl carbons, the aromatic carbons, and the N-methyl carbon. The chemical shift of the carbon bearing the iodine atom (C-5) will be significantly shifted to a lower field compared to the corresponding carbon in N-methylisatin.

Infrared (IR) Spectroscopy

IR of 5-Iodoisatin (KBr):

-

ν 3241 cm⁻¹ (N-H stretching)

-

ν 1731-1751 cm⁻¹ (C=O stretching)

-

ν 1606, 1458, 1198 cm⁻¹ (aromatic and other vibrations)[4]

IR of N-Methylisatin (KBr):

-

Characteristic C=O stretching bands are observed. The N-H stretching band is absent.[8]

Predicted IR for this compound: The IR spectrum will be characterized by the absence of an N-H stretching band and the presence of strong carbonyl stretching bands, similar to N-methylisatin. The presence of the iodine atom may cause slight shifts in the fingerprint region.

Mass Spectrometry (MS)

MS of 5-Iodoisatin:

-

The mass spectrum shows the molecular ion peak corresponding to its molecular weight.[9]

MS of N-Methylisatin:

-

The mass spectrum shows a molecular ion peak at m/z 161.[8]

Predicted MS for this compound: The mass spectrum is expected to show a prominent molecular ion peak at m/z 287, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO and potentially the iodine atom.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-methylation of 5-iodoisatin.

Materials:

-

5-Iodoisatin

-

Sodium hydride (NaH)

-

Iodomethane (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-iodoisatin in anhydrous DMF and cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil) portion-wise to the cooled solution. Stir the resulting slurry for 5 minutes.

-

Add iodomethane to the reaction mixture and continue stirring at 0 °C for 30 minutes.

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be used without further purification for many applications.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the isatin scaffold is a well-known pharmacophore with a broad range of biological effects.

General Activities of Isatin Derivatives:

-

Anticancer: Isatin derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[10]

-

Antimicrobial: Antibacterial and antifungal activities are commonly reported for this class of compounds.[11]

-

Antiviral: Some isatin derivatives have demonstrated activity against a range of viruses.[11]

-

Enzyme Inhibition: Isatins are known to inhibit various enzymes, including kinases, proteases, and monoamine oxidases.

The introduction of a halogen at the 5-position and a methyl group at the 1-position can significantly modulate the biological activity. Halogenation at the 5-position has been reported to enhance the antimicrobial activity of isatin derivatives.[12] N-methylation can alter the lipophilicity and steric properties of the molecule, potentially influencing its binding to biological targets.

Hypothetical Signaling Pathway Involvement:

Given the known activity of isatin derivatives as kinase inhibitors, a plausible, yet hypothetical, target for this compound could be a cellular signaling pathway regulated by protein kinases. For instance, it might interfere with a generic mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in cancer.

Disclaimer: The biological activities and signaling pathway information presented here are based on the general properties of the isatin class of compounds and are for illustrative purposes only. Specific experimental validation is required to determine the actual biological effects of this compound.

References

- 1. This compound | 76034-84-9 [m.chemicalbook.com]

- 2. N-METHYLISATIN | 2058-74-4 [chemicalbook.com]

- 3. 5-Iodoisatin technical grade | 20780-76-1 [sigmaaldrich.com]

- 4. 5-IODOISATIN | 20780-76-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methylisatin | C9H7NO2 | CID 16358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Iodoisatin | C8H4INO2 | CID 88695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of 5-Iodo-1-methylindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Iodo-1-methylindoline-2,3-dione from its precursor, 5-iodoisatin. The document provides a comprehensive experimental protocol, quantitative data, and visualizations of the synthetic workflow and a potential biological signaling pathway, tailored for an audience in chemical research and drug development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Modifications to the isatin scaffold, such as N-alkylation and halogenation at the 5-position, have been shown to modulate and often enhance these biological effects.[2][3] The target molecule of this guide, this compound, incorporates both of these structural features, making it a compound of interest for further investigation in drug discovery programs. This guide presents a detailed methodology for the N-methylation of 5-iodoisatin to yield this compound.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is achieved through the N-methylation of 5-iodoisatin. A common and effective method for this transformation is the reaction with an alkylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the nitrogen of the indole ring, forming a nucleophilic anion that subsequently reacts with the methyl iodide.

Reaction Scheme

Caption: Synthetic scheme for the N-methylation of 5-iodoisatin.

Detailed Experimental Protocol

This protocol is adapted from a procedure found for the N-methylation of 5-iodoisatin.

Materials:

-

5-Iodoisatin

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion to the cooled solution. The mixture will turn into a red slurry.

-

Stir the resulting slurry for 5 minutes at 0 °C.

-

Add methyl iodide (0.34 mL, 5.5 mmol) to the reaction mixture.

-

Continue stirring the reaction at 0 °C for 30 minutes.

-

Pour the reaction mixture into a saturated aqueous solution of NH₄Cl (30 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (15 mL) and then with brine (20 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

The crude N-methyl-5-iodoisatin is often used in subsequent steps without further purification.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 5-Iodoisatin | 1.0 g (3.7 mmol) |

| Sodium Hydride (60%) | 175 mg (4.4 mmol) |

| Methyl Iodide | 0.34 mL (5.5 mmol) |

| Reaction Conditions | |

| Solvent | Anhydrous DMF (15 mL) |

| Temperature | 0 °C |

| Reaction Time | 30 minutes |

| Product | |

| This compound | Crude yield: ~100%[3] |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis and purification process.

Caption: Workflow diagram of the synthesis and workup process.

Potential Biological Signaling Pathway

While specific biological data for this compound is limited, many isatin and isoindoline-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE).[4] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be a therapeutic strategy for conditions such as Alzheimer's disease.

The following diagram illustrates the proposed inhibitory action on a cholinergic synapse.

Caption: Inhibition of Acetylcholinesterase in a cholinergic synapse.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 5-iodoisatin. The straightforward N-methylation procedure offers a high crude yield, making this compound readily accessible for further research. The exploration of isatin derivatives as potent biological agents is an active area of investigation. Given the established activities of related compounds, this compound represents a promising candidate for screening in various drug discovery platforms, particularly in the areas of neurodegenerative diseases and oncology. The information presented herein is intended to facilitate such research endeavors.

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Iodo-1-methylindoline-2,3-dione (CAS: 76034-84-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities of 5-Iodo-1-methylindoline-2,3-dione is limited. This guide provides a comprehensive overview of its chemical properties and synthesis, and extrapolates potential biological activities based on studies of structurally related indoline-2,3-dione (isatin) derivatives. The experimental protocols and potential signaling pathways are presented as general frameworks for research based on the activities of similar compounds.

Core Compound Information

This compound, also known as 5-Iodo-N-methylisatin, is a halogenated derivative of the versatile isatin scaffold. The introduction of an iodine atom at the 5-position and a methyl group at the 1-position significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn may modulate its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 76034-84-9 |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

| IUPAC Name | 5-iodo-1-methylindole-2,3-dione |

| Synonyms | 5-Iodo-N-methylisatin, 1-Methyl-5-iodoindoline-2,3-dione |

| Appearance | (Not specified in available literature, likely a colored solid) |

| Solubility | (Not specified, likely soluble in organic solvents like DMSO, DMF) |

Synthesis

The primary route for the synthesis of this compound involves the N-methylation of 5-iodoisatin.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Iodoisatin

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (Methyl iodide, CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-iodoisatin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The formation of a colored slurry is typically observed.

-

Stir the mixture at 0°C for 5-10 minutes to allow for the formation of the sodium salt of 5-iodoisatin.

-

Add iodomethane (1.5 to 2.0 equivalents) dropwise to the reaction mixture at 0°C.

-

Continue stirring the reaction at 0°C for approximately 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization from an appropriate solvent system.

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Applications

While direct biological data for this compound is scarce, the isatin scaffold is a well-established pharmacophore. Halogenation at the 5-position is a common strategy in medicinal chemistry to enhance activity. The following sections discuss potential activities based on related compounds.

Antibacterial Activity

Derivatives of indoline-2,3-dione have demonstrated activity against a range of bacterial pathogens. Notably, a study reported that 5-iodo indole-2,3-dione derivatives of spiro-4-thiazolidinones were potent antibacterial and antifungal agents[1]. This suggests that the 5-iodo substitution can contribute positively to antimicrobial efficacy.

Table 2: Antibacterial Activity of a Related Indoline-2,3-dione Derivative (Data is illustrative for a related compound class, not for this compound itself)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 5-iodo indole-2,3-dione spiro-4-thiazolidinones | Bacteria & Fungi | Potent Activity Reported | [1] |

Anticancer Activity

The isatin core is present in several small-molecule kinase inhibitors and other anticancer agents. Studies on various substituted isatin derivatives have shown significant cytotoxic and antineoplastic activities[2]. Specifically, derivatives of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one with a halogen atom at the C5 position exhibited potent anticancer activity against HeLa cancer cell lines, with IC₅₀ values comparable to cisplatin[3]. This highlights the potential of 5-halogenated isatins as a starting point for the development of new anticancer therapeutics.

Table 3: Anticancer Activity of Related 5-Halogenated Indolin-2-one Derivatives (Data is illustrative for related compounds, not for this compound itself)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 10.64 | [3] |

| 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 11.21 | [3] |

| 5-Iodo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa | 12.58 | [3] |

Enzyme Inhibition

Isatin derivatives are known to inhibit various enzymes. A study on the inhibition of carboxylesterases (CEs) by isatins revealed a strong correlation between the hydrophobicity of the isatin analogue and its inhibitory potency[4]. More hydrophobic compounds, indicated by higher clogP values, generally exhibited stronger inhibition with Kᵢ values in the nanomolar range[4]. The presence of an iodine atom in this compound would significantly increase its lipophilicity, suggesting it could be a potent inhibitor of certain enzymes.

General Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted for the initial biological screening of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial suspension to each well. Include positive controls (bacteria in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Cell Viability

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells with the compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: General workflow for the screening of a novel isatin derivative.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to the pharmacologically significant isatin class. While direct biological data is currently lacking, the known structure-activity relationships of related 5-halogenated indoline-2,3-diones suggest its potential as a valuable scaffold for the development of novel antibacterial, anticancer, and enzyme-inhibitory agents.

Future research should focus on the systematic biological evaluation of this compound. Initial in vitro screening against a panel of bacterial strains and cancer cell lines is warranted. Should promising activity be identified, further studies to elucidate its mechanism of action and to perform lead optimization through the synthesis of additional derivatives would be a logical next step. The high lipophilicity conferred by the iodine atom may also be explored in the context of enzyme inhibition, particularly for enzymes with hydrophobic binding pockets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Iodo-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

5-Iodo-1-methylindoline-2,3-dione, also known as N-methyl-5-iodoisatin, is a derivative of isatin, a bicyclic indole compound. The core structure consists of an indoline ring system substituted with an iodine atom at the 5-position and a methyl group at the 1-position (the nitrogen atom). The indoline moiety is fused to a pyrrolidine-2,3-dione ring.

Molecular Formula: C₉H₆INO₂[1]

Molecular Weight: 287.05 g/mol [1]

Chemical Structure:

Caption: Molecular structure of this compound.

| Property | Value | Source |

| CAS Number | 76034-84-9 | [1] |

| Molecular Formula | C₉H₆INO₂ | [1] |

| Molecular Weight | 287.05 | [1] |

Synthesis

A common synthetic route to this compound involves the N-methylation of 5-iodoisatin.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

5-Iodoisatin

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (Methyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion to the cooled solution. A red slurry will form.

-

Stir the resulting slurry for 5 minutes at 0 °C.

-

Add iodomethane (0.34 mL, 5.5 mmol) to the reaction mixture.

-

Continue stirring at 0 °C for 30 minutes.

-

Pour the reaction mixture into a saturated aqueous NH₄Cl solution (30 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (15 mL) and then brine (20 mL).

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-methyl-5-iodoisatin. This product is often used without further purification.

Caption: Synthetic workflow for this compound.

Spectroscopic and Crystallographic Data

Predicted and Analogous Spectroscopic Data

| Technique | Precursor: 5-Iodoisatin (Experimental) | Analog: 5-Methylindoline-2,3-dione (Experimental) | This compound (Predicted) |

| ¹H NMR (DMSO-d₆) | δ 6.75 (d, 1H), 7.76 (d, 1H), 7.88 (dd, 1H), 11.11 (s, 1H, NH)[2] | - | Aromatic protons shifted relative to 5-iodoisatin, singlet for N-CH₃ around 3.2 ppm. |

| ¹³C NMR (DMSO-d₆) | δ 85.8, 115.2, 120.4, 132.9, 142.0, 150.7, 159.3, 183.7[2] | - | Aromatic carbons similar to 5-iodoisatin, N-CH₃ signal around 25-30 ppm. Carbonyl carbons around 158 and 183 ppm. |

| IR (KBr, cm⁻¹) | 3241 (N-H), 1731-1751 (C=O), 1606, 1458, 1198[2] | - | Absence of N-H stretch, strong C=O stretches around 1730-1760 cm⁻¹, C-N stretch, and aromatic C-H and C=C bands. |

| Mass Spec (ESI-MS) | m/z 273.9 [M+H]⁺ (Predicted)[3] | m/z 162.1 [M+H]⁺ | m/z 287.9 [M+H]⁺ |

Potential Biological Activity and Experimental Protocols

Direct biological studies on this compound are limited in published literature. However, the isatin scaffold is a well-known pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] The introduction of a halogen at the 5-position and methylation at the N-1 position can significantly modulate this activity.

General Biological Activities of Isatin Derivatives

-

Antimicrobial Activity: Isatin derivatives have shown activity against various bacterial and fungal strains.[4][6]

-

Cytotoxicity and Anticancer Activity: Many isatin analogs exhibit cytotoxic effects against various cancer cell lines.[5][7][8][9] Their mechanisms of action can include the inhibition of kinases and the induction of apoptosis.[10]

-

Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including proteases, kinases, and hydrolases.[9]

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic potential of a compound like this compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Example Experimental Protocol: Enzyme Inhibition Assay

This is a general protocol for screening for enzyme inhibition, which would need to be adapted for a specific enzyme of interest.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution for the enzyme reaction

-

This compound (dissolved in DMSO)

-

Positive control inhibitor

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader

Procedure:

-

Assay Preparation: Add the buffer solution, the enzyme, and the test compound (at various concentrations) or vehicle control to the wells of the 96-well plate.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, based on the known activities of other isatin derivatives, potential pathways to investigate could include those involved in cell cycle regulation, apoptosis (e.g., caspase activation), and inflammatory responses (e.g., NF-κB signaling).

Conclusion and Future Directions

This compound is a readily synthesizable isatin derivative. While its specific physicochemical and biological properties are not yet extensively documented, the known activities of the isatin scaffold suggest its potential as a bioactive molecule. Further research is warranted to fully characterize this compound and to explore its therapeutic potential, particularly in the areas of oncology and infectious diseases. Key future work should focus on obtaining detailed spectroscopic and crystallographic data, and on conducting a comprehensive biological evaluation to identify its mechanism of action and potential molecular targets.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 5-IODOISATIN | 20780-76-1 [chemicalbook.com]

- 3. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of the cytotoxic activities of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-1-methylindoline-2,3-dione spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 5-Iodo-1-methylindoline-2,3-dione

Synthesis of this compound

The preparation of this compound is achieved through the N-methylation of 5-iodoisatin. This synthetic route is a standard method for producing N-alkylated isatin derivatives.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

5-Iodoisatin

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in 15 mL of anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Add 175 mg (4.4 mmol) of sodium hydride (60% dispersion in mineral oil) to the solution in a single portion, resulting in a red slurry.

-

Stir the slurry at 0°C for 5 minutes.

-

Add 0.34 mL (5.5 mmol) of iodomethane to the reaction mixture.

-

Continue to stir the mixture at 0°C for 30 minutes.

-

Quench the reaction by pouring the mixture into 30 mL of saturated aqueous NH₄Cl.

-

Extract the product from the aqueous layer using ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with 15 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound is obtained in quantitative yield and can be used in subsequent steps without further purification.

Caption: Synthesis of this compound.

Spectroscopic Data of Analogous Compounds

The following tables provide a summary of spectroscopic data for compounds structurally similar to this compound. This data serves as a reference for predicting the spectral characteristics of the target molecule.

Table 1: NMR Spectroscopic Data of Isatin Analogues

| Compound | Spectroscopic Data (¹H NMR and ¹³C NMR) | Reference |

| 1-Methylisatin | ¹H NMR (CDCl₃, δ ppm): 7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H). ¹³C NMR (CDCl₃, δ ppm): 163.2, 154.4, 150.3, 148.0, 134.2, 133.9, 129.4, 128.5, 126.1, 125.3, 125.1, 123.2, 123.0, 122.7, 118.9, 117.8, 115.6, 110.0, 109.3, 108.7, 26.3, 25.8. | [1] |

| 5-Methylisatin | ¹H NMR: A characteristic singlet for the methyl group appears around 2.32 ppm. ¹³C NMR: Aromatic carbons are observed between 133.3 and 111.4 ppm. | [2] |

| 5-Iodovanillin | ¹H NMR (DMSO-d₆, δ ppm): 9.76 (s, 1H), 7.89 (d, J=1.7 Hz, 1H), 7.42 (d, J=1.7 Hz, 1H), 3.91 (s, 3H). | [3] |

Table 2: IR Spectroscopic Data of Isatin Analogues

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 1-Methylisatin Derivative | 1734 (C=O), 1653 (C=N) | [1] |

| 5-Methylisatin | A full spectrum in a KBr pellet is available from the NIST Chemistry WebBook. | [4] |

| 1-Benzyl-5-methylindoline-2,3-dione | While specific IR data is not provided, the synthesis and crystal structure are detailed. | [5] |

Table 3: Mass Spectrometry Data of Isatin Analogues

| Compound | Mass Spectrometry Data (m/z) | Reference |

| 1-Methylisatin Derivative | ESI-MS: [M+Na]⁺ at 371.211 | [1] |

| 5-Methylisatin | ESI-MS: [M+H]⁺ at 162.2 | [6] |

Predicted Spectroscopic Data for this compound

Based on the analysis of its structural analogues, the following spectroscopic characteristics are predicted for this compound:

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons around δ 3.2-3.4 ppm. The aromatic protons should appear in the δ 7.0-8.0 ppm region, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The N-methyl carbon is anticipated to resonate around δ 25-27 ppm. The two carbonyl carbons will likely appear in the δ 155-185 ppm range. The aromatic carbons are expected between δ 110-150 ppm, with the iodine-substituted carbon (C-5) shifted downfield.

-

IR Spectroscopy: The IR spectrum should exhibit strong absorption bands for the two carbonyl groups in the 1700-1760 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at m/z 287, corresponding to the molecular weight of the compound (287.05 g/mol ).

General Spectroscopic Protocols

Standard analytical techniques are employed for the characterization of isatin derivatives.

-

NMR Spectroscopy: Spectra are typically recorded on a high-field NMR spectrometer using deuterated solvents like CDCl₃ or DMSO-d₆, with TMS as an internal standard.

-

IR Spectroscopy: FT-IR spectra are generally recorded on a spectrometer using KBr pellets or an ATR accessory for solid samples.

-

Mass Spectrometry: ESI or GC-MS techniques are commonly used to determine the mass-to-charge ratio of the molecular ion and its fragments.

References

The Diverse Biological Landscape of Substituted Indoline-2,3-diones: A Technical Guide for Drug Discovery

Introduction

Indoline-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This privileged structure, consisting of an indole nucleus with carbonyl groups at positions 2 and 3, serves as a synthetically adaptable precursor for a multitude of pharmacologically active compounds.[1][2] The inherent electronic nature and the capacity for substitution at various positions of the isatin ring allow for the design and synthesis of derivatives with a broad spectrum of biological activities.[2][3] Researchers have successfully developed isatin analogs with potent anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antioxidant properties.[2][4][5] This technical guide provides an in-depth overview of the biological activities of substituted indoline-2,3-diones, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to support researchers and drug development professionals.

1. Anticancer Activity

Derivatives of indoline-2,3-dione have demonstrated significant cytotoxic and anticancer activities against a wide range of human cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis, characterized by chromatin condensation and DNA fragmentation.[6]

1.1. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted indoline-2,3-dione derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/CC50) | Reference |

| Isatin | Human promyelocytic leukemia (HL-60) | CC50: 2.94 µg/ml | [7] |

| 1,5-disubstituted indolin-2,3-dione (Compound 8l) | Human acute promyelocytic leukemia (HL-60) | IC50: 0.07 µM | [8] |

| 1,5-disubstituted indolin-2,3-dione (Compound 8p) | Human acute promyelocytic leukemia (HL-60) | IC50: 0.14 µM | [8] |

| Isatin-linked benzothiazole Schiff's base | HeLa (cervical carcinoma) | IC50: 12.2±3.1 µM | [6] |

| Naphthyl-2-methyl isatin derivative | SARS-CoV-2 | IC50: 0.045 µM | [9] |

| Isatin–pyrimidinone hybrid | HIV | IC50: 0.0742 µM | [9] |

| Isatin–oxadiazole hybrid (Compound III) | SARS-CoV-2 | IC50: 13.84 µM | [9] |

| Isatin–oxadiazole hybrid (Compound IV) | SARS-CoV-2 | IC50: 4.63 µM | [9] |

| 1,3,4-Thiadiazole-indolin-2-one (Compound IVc) | Breast cancer cell panel | IC50: 1.47 µM | [10] |

| Aziridine-indolin-2-one (Compound VIc) | Colon cancer cell panel | IC50: 1.40 µM | [10] |

1.2. Structure-Activity Relationship (SAR) for Anticancer Activity

-

N-1 Substitution: Benzyl substitution at the N-1 position of the indoline-2,3-dione ring has been shown to be more potent in terms of antiproliferative activity compared to a (4-fluorobenzyl) amino-2-oxoethyl substituent.[8]

-

C-5 Substitution: The nature of the substituent at the C-5 position significantly influences cytotoxicity. For instance, in a series of isatin-based conjugates, an electron-donating methyl group at C-5 was found to be beneficial for antiproliferative potential, whereas an electron-withdrawing fluoro group was unfavorable.[2]

-

Hybrid Molecules: The conjugation of the isatin scaffold with other heterocyclic moieties, such as 1,3,4-thiadiazole or aziridine, can lead to potent anticancer agents.[10]

1.3. Signaling Pathway: Induction of Apoptosis by Isatin Derivatives

The diagram below illustrates a simplified pathway by which some isatin derivatives may induce apoptosis in cancer cells, often involving the activation of caspases.

Caption: Simplified pathway of apoptosis induction by isatin derivatives.

2. Antimicrobial Activity

Substituted indoline-2,3-diones exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12][13]

2.1. Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of various isatin derivatives against selected microbial strains.

| Compound/Derivative | Microbial Strain | Activity (MIC/IC90) | Reference |

| Diisopropylamino-N-Mannich base of 5-chloroisatin | Gram-negative bacteria | Considerable growth inhibition | [11] |

| Novel triazole-incorporated isatin (Compound 20b) | Mycobacterium tuberculosis H37Ra | IC90: 7.56 µg/mL | [2] |

| Novel triazole-incorporated isatin (Compound 19g) | Mycobacterium tuberculosis H37Ra | IC90: 8.09 µg/mL | [2] |

| Bis-Schiff base of isatin (Compound 44) | E. coli, P. vulgaris | 31.25 mg/mL | [13] |

| Bis-Schiff base of isatin (Compound 45) | B. subtilis, E. coli, P. vulgaris | 31.25 mg/mL | [13] |

| 5-Br substituted isatin derivative (Compound VIIIb,c,d) | S. aureus | Highest activity in series | [14] |

| 5-Br substituted isatin derivative (Compound VIIIb,d) | B. subtilis | Good activity | [14] |

| 5-Br substituted isatin derivative (Compound VIIIb,c,d) | C. albicans | Highest activity in series | [14] |

2.2. Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Halogenation: The presence of a halogen, such as chlorine or bromine, at the C-5 position of the isatin ring often leads to an increase in antimicrobial activity.[11][14]

-

N-1 Substitution: The introduction of an amino moiety, particularly as an N-Mannich base, at the N-1 position can enhance antibacterial properties.[11]

-

Hybrid Structures: The incorporation of other heterocyclic rings, like triazoles, can result in potent antitubercular agents.[2] Schiff and Mannich bases derived from isatin are also reported to have significant antimicrobial activities.[13]

3. Antiviral Activity

Isatin and its derivatives have been recognized as broad-spectrum antiviral agents for over five decades, showing activity against a variety of DNA and RNA viruses.[15][16][17]

3.1. Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of selected isatin derivatives.

| Compound/Derivative | Virus | Activity (EC50/IC50) | Reference |

| Mannich base of isatin-sulphadoxine (Compound 2a) | HIV-1 & HIV-2 | EC50 > 2 µg/mL | [16] |

| Isatin-thiosemicarbazone (Compound 6) | HIV | 50% inhibition at 0.34 µM | [16] |

| Isatin-thiosemicarbazone (Compound 7) | HIV | 50% inhibition at 2.9 µM | [16] |

| Isatin derivative (ID45) | Coxsackievirus B3 (CVB3) | Strongest anti-CVB3 activity in series | [18] |

| Isatin derivative (Compound 9) | Influenza H1N1 | IC50: 0.0027 µM | [9] |

| Isatin derivative (Compound 5) | Herpes Simplex Virus 1 (HSV-1) | IC50: 0.0022 µM | [9] |

| Isatin derivative (Compound 4) | Coxsackievirus B3 (COX-B3) | IC50: 0.0092 µM | [9] |

3.2. Structure-Activity Relationship (SAR) for Antiviral Activity

-

Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone group at the C-3 position of isatin is a well-known strategy for developing antiviral agents, including the prophylactic agent methisazone.[15][16]

-

N-1 Substitution: For anti-HIV activity, morpholinomethyl substitution at the N-1 position of the isatin moiety appeared to be superior to other substitutions in one study.[16]

-

C-5 Substitution: In certain series of anti-HIV compounds, substitution at the C-5 position with either electron-donating or electron-withdrawing groups was found to be unfavorable for activity.[16]

4. Other Biological Activities

Beyond the major activities discussed, substituted indoline-2,3-diones have been reported to possess several other important pharmacological properties, including anticonvulsant, anti-inflammatory, analgesic, and antioxidant effects.[4][5][7] For instance, isatin isolated from the flowers of Couroupita guianensis demonstrated radical scavenging activity with an EC50 of 72.80 μg/ml.[7]

5. Experimental Protocols

5.1. General Synthesis of 5-Substituted Indoline-2,3-diones

A common method for the synthesis of 5-substituted isatins involves the cyclization of 4-substituted isonitroacetanilides.[19]

-

Step 1: Synthesis of 4-Substituted Isonitroacetanilides: A 4-substituted aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitroacetanilide.[19]

-

Step 2: Cyclization: The 4-substituted isonitroacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent hydrolysis, yielding the 5-substituted indoline-2,3-dione.[19]

References

- 1. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rjppd.org [rjppd.org]

- 5. rjppd.org [rjppd.org]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of antimicrobial activity of novel Isatin derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. brieflands.com [brieflands.com]

- 15. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Potential Therapeutic Targets of the Indoline-2,3-dione Scaffold: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the therapeutic potential of the indoline-2,3-dione (isatin) scaffold based on available scientific literature. The specific compound, 5-Iodo-1-methylindoline-2,3-dione, has not been extensively studied, and therefore, this guide focuses on the broader class of isatin derivatives to highlight its potential areas of application.

The indoline-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of synthetic compounds with a wide array of biological activities.[1][2][3] Its versatile structure allows for substitutions at various positions, leading to the modulation of its pharmacological profile.[2] This technical guide provides an in-depth overview of the key therapeutic targets of isatin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Key Therapeutic Target Classes

Research has identified several key protein families and enzymes that are targeted by isatin derivatives, leading to various therapeutic effects, primarily in the realms of oncology and metabolic diseases.

Tubulin Polymerization

A significant number of isatin derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[1]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 5,7-dibromoisatin analogs | HT29 (colon) | 1.09 - 3.18 | [5] |

| A549 (lung) | 2.13 - 2.53 | [5] | |

| UACC903 (melanoma) | 2.06 - 2.89 | [5] | |

| Isatin-triazole hybrids | MGC-803 (gastric) | 9.78 | [1] |

| 1H-1,2,3-triazole-tethered isatin conjugates | SH-SY5Y (neuroblastoma) | 4.06 | [1] |

This protocol is a composite based on fluorescence-based assays described in the literature.[5][6]

-

Preparation of Reagents:

-

Tubulin Reaction Mix: Prepare a solution containing 2 mg/mL purified bovine brain tubulin in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1.0 mM GTP and 20% glycerol.[5]

-

Test Compounds: Dissolve isatin derivatives in DMSO to create stock solutions. Prepare serial dilutions to achieve final desired concentrations.

-

Controls: Use paclitaxel as a polymerization promoter and vinblastine or nocodazole as a polymerization inhibitor. A DMSO-only control is also required.

-

-

Assay Procedure:

-

Data Acquisition:

-

Measure the change in fluorescence over time (e.g., every 60 seconds for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[5]

-

The increase in fluorescence corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.

-

-

Data Analysis:

-

Plot fluorescence intensity against time to generate polymerization curves.

-

A shift of the curve to the right of the control indicates inhibition of tubulin polymerization.[5]

-

Calculate the rate of polymerization and the maximum polymer mass to quantify the inhibitory effect.

-

Protein Kinase Inhibition

Isatin derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Akt.[4]

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives | EGFR | 32 | [4] |

| Isatin-indole conjugate | VEGFR-2 | ~74-202 | [7] |

| 5,7-dibromoisatin analog | Akt (Phosphorylation) | Reduced at 1 µM | [4] |

This protocol is based on commercially available kinase assay kits.[8][9]

-

Preparation of Reagents:

-

Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT.[8]

-

Enzyme: Purified recombinant EGFR.

-

Substrate: Poly (Glu, Tyr) 4:1.

-

ATP Solution: Prepare a stock solution of ATP.

-

Test Compounds: Dissolve isatin derivatives in DMSO and prepare serial dilutions.

-

Detection Reagents: ADP-Glo™ Kinase Assay reagents (Promega) or similar.

-

-

Assay Procedure (Enzymatic Reaction):

-

In a 96-well plate, add 5 µL of the test compound solution.

-

Add 20 µL of a master mix containing EGFR enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

-

Signal Detection:

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting inhibition percentage against compound concentration.

-

Caspase Activation

Many isatin derivatives induce apoptosis through the activation of the caspase cascade. This is often a downstream consequence of other cellular stresses, such as cell cycle arrest or mitochondrial membrane potential collapse.[1][7]

While many isatins activate caspases to induce apoptosis, some analogs have been specifically designed as inhibitors of caspases, which could be relevant in diseases characterized by excessive apoptosis.

| Compound Class | Target Caspase | IC50 (nM) | Reference |

| Isatin analog with hydrophilic group | Caspase-3 | 5.6 | [10] |

| Caspase-7 | 6.1 | [10] | |

| Isatin-sulphonamide derivative | Caspase-3 | 2330 | [11] |

This protocol is based on a homogeneous, luminescence-based assay.[10]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or Jurkat) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

Induce apoptosis using a known agent (e.g., 0.5 µg/ml staurosporine).

-

Concurrently, treat the cells with various concentrations of the isatin derivative or a known caspase inhibitor (e.g., Ac-DEVD-CHO).

-

-

Assay Procedure:

-

After the desired incubation period (e.g., 24 hours), add the Apo-ONE® Homogeneous Caspase-3/7 Reagent to each well. This reagent contains a pro-fluorescent substrate which is cleaved by active caspase-3/7.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.

-

-

Data Analysis:

-

Fluorescence intensity is directly proportional to the amount of active caspase-3/7.

-

Calculate the percentage of caspase activation or inhibition relative to controls.

-

Determine EC50 (for activators) or IC50 (for inhibitors) values.

-

Other Notable Targets

Certain indoline-2,3-dione derivatives have been identified as potent inhibitors of Aminopeptidase N (APN/CD13), a cell-surface metalloprotease involved in tumor angiogenesis and invasion.[12]

-

Quantitative Data: A synthesized indoline-2,3-dione derivative (compound 12a) exhibited an IC50 of 0.074 µM against APN.[12]

-

Experimental Protocol (APN Inhibition Assay):

-

Incubate porcine kidney microsomal APN with the test compound in PBS (pH 7.2) at 37°C for 5 minutes.

-

Add the substrate, L-Leu-p-nitroanilide, and incubate for an additional 30 minutes at 37°C.

-

Measure the hydrolysis of the substrate by monitoring the change in absorbance at 405 nm.[13]

-

Isatin-based compounds have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.[14]

-

Quantitative Data:

-

Isatin-thiazole derivatives showed α-glucosidase inhibitory activity with IC50 values ranging from 5.36 to 35.76 µM, significantly more potent than the standard drug acarbose (IC50 = 817.38 µM).[15]

-

Isatin-hydrazide conjugates were potent inhibitors of α-amylase (IC50 = 12.1 - 19.6 µg/ml) and α-glucosidase (IC50 = 13.2 - 25.6 µg/ml).[14]

-

-

Experimental Protocol (α-Glucosidase Inhibition Assay):

-

Incubate α-glucosidase enzyme (0.1 U/mL) in phosphate buffer (pH 6.8) with the test compound at 37°C for 15 minutes.

-

Add the substrate, p-nitrophenyl α-D-glucopyranoside (1.25 mM), to the mixture.

-

Incubate for a further 30 minutes at 37°C.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.[15]

-

Conclusion

The indoline-2,3-dione scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against a range of validated targets in oncology, including tubulin, protein kinases, and components of the apoptotic machinery. Furthermore, emerging research highlights its potential in other therapeutic areas, such as the management of diabetes through the inhibition of digestive enzymes. The ease of chemical modification of the isatin core allows for fine-tuning of activity and selectivity, making it an attractive starting point for future drug discovery and development programs. Further investigation into specific derivatives, such as the titular this compound, is warranted to fully elucidate their therapeutic potential.

References

- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytoskeleton.com [cytoskeleton.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. promega.com.cn [promega.com.cn]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Molecular hybridization, synthesis, in vitro α-glucosidase inhibition, in vivo antidiabetic activity and computational studies of isatin based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isatin-hydrazide conjugates as potent α-amylase and α-glucosidase inhibitors: Synthesis, structure and invitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Iodo-1-methylindoline-2,3-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-1-methylindoline-2,3-dione, a member of the versatile isatin family of heterocyclic compounds. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. This document delves into the synthesis, biological activities, and potential mechanisms of action of this compound and its structural analogs, presenting key data in a structured format to facilitate research and development efforts.

Core Compound Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 5-iodoisatin. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes the methylation of 5-iodoisatin using iodomethane.

Materials:

-

5-Iodoisatin

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a flask and cool the solution to 0°C in an ice bath.

-

To the cooled solution, add sodium hydride (175 mg, 4.4 mmol, 60% dispersion in mineral oil) in a single portion.

-

Stir the resulting red slurry at 0°C for 5 minutes.

-

Add iodomethane (0.34 mL, 5.5 mmol) to the reaction mixture.

-

Continue stirring the reaction at 0°C for 30 minutes.

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (30 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water (15 mL) and brine (20 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-5-iodoisatin (this compound).[1]

-

The crude product can be used in subsequent steps without further purification.[1]

Biological Activities of 5-Halogenated and N-Alkylated Isatin Analogs

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, extensive research on its structural analogs provides valuable insights into its potential therapeutic applications. Halogenation at the 5-position and alkylation at the 1-position of the isatin scaffold have been shown to significantly influence biological activity.[2]

Anticancer Activity

Isatin derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[3][4] The substitution at the C5 position with a halogen atom has been reported to enhance cytotoxic activity.[5]

Table 1: Anticancer Activity of Selected Isatin Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-N-(p-methylbenzyl)isatin | U937 (Leukemia) | 0.49 | [6] |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | [6] |

| 5-Fluoroisatin derivative (7d) | HSV-1 (KOS) | >100 | [7] |

| 5-Chloroisatin derivative (VIb) | HeLa (Cervical Cancer) | 10.64 | [5] |

| 5-Bromoisatin derivative (VIc) | HeLa (Cervical Cancer) | 11.28 | [5] |

| 5-Iodoisatin derivative (VId) | HeLa (Cervical Cancer) | 12.04 | [5] |

| 5-Phenylisatin derivative (2m) | K562 (Leukemia) | 0.03 | [8] |

Antimicrobial Activity

The isatin scaffold is a promising framework for the development of novel antimicrobial agents. Halogenation at the 5-position has been shown to increase antimicrobial potency.[2]

Table 2: Antimicrobial Activity of Selected Isatin Analogs

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-Chloroisatin N-Mannich base | Gram-negative bacteria | Considerable growth inhibition | [2] |

| Isatin-β-thiosemicarbazone | MRSA | 0.78 | [9] |

| Isatin-β-thiosemicarbazones | Vancomycin-resistant Enterococcus | 0.39 | [9] |

| Schiff base of 5-substituted isatin | Pseudomonas aeruginosa | 6.25 | [9] |

Antiviral Activity

Certain isatin derivatives have demonstrated promising antiviral properties against a range of viruses.

Table 3: Antiviral Activity of Selected Isatin Analogs

| Compound/Derivative | Virus | Cell Line | IC50 (µM) | Reference |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cpd 9) | H1N1 | MDCK | 0.0027 | [10] |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cpd 5) | HSV-1 | Vero | 0.0022 | [10] |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Cpd 4) | COX-B3 | Vero | 0.0092 | [10] |

Potential Signaling Pathways in Cancer

Isatin derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and angiogenesis.[3] A generalized schematic of these pathways is presented below.

Caption: General signaling pathways targeted by isatin derivatives in cancer cells.

Isatin-based compounds can inhibit receptor tyrosine kinases like VEGFR2 and EGFR, which are crucial for tumor angiogenesis and metastasis.[3] This inhibition disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in cancer and promote cell survival and proliferation.[3][11] Furthermore, isatin derivatives can inhibit cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest and the induction of apoptosis.[3]

Experimental Workflow for Antimicrobial Screening

A generalized workflow for the preliminary screening of antimicrobial activity of isatin derivatives is depicted below. This workflow is based on standard methodologies used in the evaluation of novel antimicrobial compounds.

Caption: A typical workflow for determining the antimicrobial activity of novel compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Synthesized isatin derivatives

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Microbial strains (e.g., E. coli, S. aureus, C. albicans)

-

Standard antibiotic for positive control (e.g., Chloramphenicol, Nystatin)

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound solutions in the appropriate broth medium to achieve a range of final concentrations (e.g., 0.5 to 512 µg/mL).[10]

-

Prepare a standardized inoculum of the test microorganism, typically equivalent to a 0.5 McFarland standard, and further dilute it to achieve a final concentration of approximately 10⁶ CFU/mL in each well.[10]

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include negative control wells (broth only) and positive control wells (broth with inoculum and no compound). Also, include wells with a standard antibiotic as a reference.

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery and development. The synthetic accessibility of the isatin scaffold allows for extensive structural modifications to optimize biological activity. The available data on related compounds strongly suggest that this compound is a compelling candidate for further investigation, particularly in the areas of oncology, and infectious diseases. This guide provides a foundational resource for researchers to build upon in their exploration of this versatile chemical entity. Further studies are warranted to elucidate the specific biological profile and mechanisms of action of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

5-Iodo-1-methylindoline-2,3-dione: A Review of Synthetic Methods and Potential Biological Activities

For Immediate Release

This technical guide provides a comprehensive literature review of the research surrounding 5-Iodo-1-methylindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential therapeutic applications of novel heterocyclic compounds. While specific biological data for this compound is not extensively available in the current literature, this review summarizes the known synthetic protocols and explores the well-documented biological activities of structurally related compounds, offering a rationale for future investigation.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| Synonyms | 5-Iodo-1-methylisatin |

| CAS Number | 76034-84-9 |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

Synthesis

The primary synthetic route to this compound involves the N-methylation of 5-iodoisatin.

Experimental Protocol: N-methylation of 5-Iodoisatin

Materials:

-

5-Iodoisatin

-

Sodium hydride (NaH)

-

Iodomethane (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

5-Iodoisatin is dissolved in anhydrous DMF and the solution is cooled to 0 °C.

-

Sodium hydride (60% dispersion in mineral oil) is added in one portion to the cooled solution.

-

The resulting slurry is stirred for a brief period at 0 °C.

-

Iodomethane is then added to the reaction mixture.

-

The reaction is stirred at 0 °C for approximately 30 minutes.

-

Upon completion, the reaction mixture is poured into saturated aqueous ammonium chloride.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed sequentially with water and brine.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

This protocol is a standard method for the N-alkylation of isatin derivatives and can be represented by the following workflow:

Caption: Synthetic workflow for this compound.

Potential Biological Activities Based on Structurally Related Compounds

While specific quantitative biological data for this compound is scarce in the published literature, the isatin scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of a halogen at the 5-position and a methyl group at the 1-position suggests that this compound may exhibit activities similar to other substituted isatins.

Anticancer Activity

Numerous derivatives of isatin have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Halogenation of the isatin ring, in particular, has been shown to enhance anticancer activity. For instance, di- and tri-halogenated isatins have been reported to exhibit IC₅₀ values in the low micromolar range against the U937 human lymphoma cell line. Specifically, 5,6,7-tribromoisatin was found to be antiproliferative at low micromolar concentrations. N-alkylation of isatins has also been shown to modulate their cytotoxic potential, with some N-alkyl derivatives displaying sub-micromolar IC₅₀ values. Given these precedents, this compound is a promising candidate for anticancer research.

The general mechanism of action for many anticancer isatin derivatives involves the induction of apoptosis through various signaling pathways. A simplified, hypothetical pathway is depicted below:

In-Depth Technical Guide: Safety and Handling of 5-Iodo-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for 5-Iodo-1-methylindoline-2,3-dione (CAS No. 76034-84-9) is not publicly available. The information herein is compiled from data on structurally related compounds, including isatin and its halogenated and methylated derivatives. It is imperative that a comprehensive, compound-specific risk assessment be conducted by qualified personnel before any handling or use of this compound.

Chemical and Physical Properties